1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene
Description
1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene (CAS No. 108180-34-3) is a specialized aromatic compound featuring a benzene ring substituted with a tert-butyl group and two 2-methoxypropan-2-yl groups at the 1, 3, and 5 positions, respectively. This compound is notable for its role as a bivalent initiator in living carbocationic polymerization (LCCP) processes, particularly in synthesizing styrene-isobutylene-styrene (SIBS) triblock copolymers . Its sterically bulky substituents enhance solubility in nonpolar solvents and stabilize carbocation intermediates during polymerization, enabling controlled polymer chain growth . The tert-butyl group contributes to thermal stability, while the methoxypropan-2-yl groups modulate electronic and steric effects, making it a versatile scaffold in materials science .
Properties
CAS No. |
108180-34-3 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)13-10-14(17(4,5)19-8)12-15(11-13)18(6,7)20-9/h10-12H,1-9H3 |
InChI Key |
WWRUOBBEFDYYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)OC)C(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with tert-butyl and methoxypropan-2-yl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxypropan-2-yl groups direct incoming substituents to specific positions on the benzene ring.
Scientific Research Applications
1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3,5-bis(2-methoxypropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxypropan-2-yl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing tert-butyl, methoxy, or chloro substituents, as well as other benzene derivatives used in polymerization and catalysis.
1-Tert-butyl-3,5-bis(2-chloropropan-2-yl)benzene (CAS 89700-88-9)
- Structural Differences : Replaces methoxy groups with chloro substituents.
- Reactivity : Chloro groups increase electrophilicity, making it more reactive in nucleophilic substitution reactions. However, this reduces stability under thermal or hydrolytic conditions compared to the methoxy analog .
- Applications : Primarily used in cross-coupling reactions or as a precursor for functionalized polymers. Less effective in LCCP due to uncontrolled side reactions from Cl’s higher reactivity .
1,1'-Bis-[3,5-di-tert-butyl-2-(methoxymethoxy)phenyl]-disulfane (Compound 61, )
- Structural Differences : Incorporates disulfane (-S-S-) bridges and methoxymethoxy groups instead of methoxypropan-2-yl substituents.
- Properties : The disulfane moiety introduces redox activity, enabling applications in catalysis (e.g., thiol-disulfide exchange). However, reduced steric bulk compared to 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene limits its utility in polymerization initiators .
- Thermal Stability : Lower decomposition temperature (~180°C vs. >250°C for the target compound) due to weaker S-S bonds .
1-Hydroxyl-3,5-bis(4'-hydroxystyryl)benzene ()
- Structural Differences : Features hydroxystyryl groups and a hydroxyl substituent, creating a conjugated π-system.
- Applications: Used in topical formulations for antioxidant or UV-protective properties. Lacks polymerization utility due to phenolic groups, which inhibit carbocation generation .
- Solubility: Higher polarity restricts compatibility with nonpolar solvents compared to the target compound .
Polymerization Initiators with tert-Butyl Substituents
- Example : SIBS polymers derived from 5-(tert-butyl)isophthalic acid ().
- Key Contrast : The target compound’s bis(2-methoxypropan-2-yl) groups provide superior carbocation stabilization versus simpler tert-butyl initiators, enabling longer polymer chains and narrower polydispersity indices (<1.2) .
Data Table: Comparative Properties
Research Findings and Industrial Relevance
- Superior Initiator Performance: The target compound’s methoxypropan-2-yl groups reduce chain-transfer reactions in LCCP, achieving >90% monomer conversion in SIBS synthesis .
- Limitations : Higher synthesis cost due to multi-step functionalization of the benzene core .
Biological Activity
1-tert-Butyl-3,5-bis(2-methoxypropan-2-yl)benzene, also known by its CAS number 108180-34-3, is a compound with a complex molecular structure characterized by the presence of tert-butyl and methoxy groups. Understanding its biological activity is crucial for potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene is with a molecular weight of 278.43 g/mol. The compound's structure includes two methoxypropan-2-yl groups attached to a tert-butyl-substituted benzene ring.
| Property | Value |
|---|---|
| CAS Number | 108180-34-3 |
| Molecular Formula | |
| Molecular Weight | 278.43 g/mol |
| LogP | 4.747 |
| PSA | 18.46 Ų |
Biological Activity Overview
Research into the biological activities of similar compounds suggests that 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene may exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties.
Antioxidant Activity
Antioxidants are critical in protecting cells from oxidative stress. Compounds with similar structures have been shown to scavenge free radicals effectively. Studies indicate that the presence of bulky groups like tert-butyl enhances the stability and reactivity of phenolic compounds, potentially increasing their antioxidant capacity.
Anticancer Potential
Research has indicated that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, establishing a structure–activity relationship that could be relevant for 1-tert-butyl-3,5-bis(2-methoxypropan-2-yl)benzene .
Case Study: Structure–Activity Relationships
A systematic study evaluated derivatives of phenolic compounds for their anticancer activity. The findings suggested that modifications to the hydroxyl and methoxy groups significantly influenced cytotoxicity against solid tumors .
The mechanisms through which such compounds exert their biological effects often involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
- Antioxidant Mechanisms : Scavenging reactive oxygen species (ROS).
- Modulation of Signaling Pathways : Influencing pathways such as NF-kB and MAPK which are crucial in inflammation and cancer progression.
Research Findings
Recent studies have provided insights into the biological activities associated with similar compounds:
- Cytotoxicity Studies :
- Antioxidant Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
